

Sophoraflavanone H: A Technical Review of a Promising Bioactive Flavonoid

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Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593419

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Introduction

Sophoraflavanone H is a prenylated flavonoid that has garnered interest within the scientific community for its potential as a lead compound in the development of novel antimicrobial and antitumor agents. As a member of the complex family of flavonoids isolated from plants of the *Sophora* genus, its unique chemical structure, featuring a hybrid of 2,3-diaryl-2,3-dihydrobenzofuran and flavanone moieties, underpins its biological activities. This technical guide provides a comprehensive review of the available literature on **Sophoraflavanone H**, with a primary focus on its biological effects, mechanisms of action, and the experimental methodologies used in its investigation. Due to the limited specific data on **Sophoraflavanone H**, this review incorporates extensive information on the closely related and well-studied analogue, Sophoraflavanone G, to provide a broader context and predictive insights for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

While detailed physicochemical data for **Sophoraflavanone H** is not extensively published, general characteristics can be inferred from its flavonoid structure and data available for similar compounds like Sophoraflavanone G.

Property	Value (Sophoraflavanone G)	Reference
Molecular Formula	C25H28O6	[1]
Molar Mass	424.5 g/mol	[1]

Biological Activities and Quantitative Data

Sophoraflavanone H has been reported to exhibit tumor-specific cytotoxic activity.[2] However, a significant body of quantitative data is available for the closely related Sophoraflavanone G, which demonstrates a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Sophoraflavanone G has shown potent activity against a range of microorganisms, most notably against methicillin-resistant *Staphylococcus aureus* (MRSA).

Organism	Activity Metric	Value	Reference
Methicillin-resistant <i>Staphylococcus aureus</i> (21 strains)	MIC	3.13-6.25 µg/mL	[3]
Mutans streptococci (16 strains)	MBC	0.5-4 µg/mL	[4]
<i>Listeria monocytogenes</i>	MIC	0.98 µg/mL	[5]
<i>Staphylococcus epidermidis</i>	-	Strong inhibitory, disruptive, and biofilm-penetrating effects	[5]
<i>Pseudomonas aeruginosa</i>	MIC	> 1000 µg/mL (no activity in planktonic form)	[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anticancer Activity

Both **Sophoraflavanone H** and G have demonstrated cytotoxic effects against cancer cell lines.

Compound	Cell Line	Activity Metric	Value	Reference
Sophoraflavanone H	Tumor cells	Cytotoxic Activity	Not specified quantitatively	
Sophoraflavanone G	Human myeloid leukemia HL-60	Cytotoxic Activity	Not specified quantitatively	[3]
Sophoraflavanone G	Triple-negative breast cancer (MDA-MB-231)	Apoptosis Induction	Significant	[6]
Sophoraflavanone G	Hodgkin's lymphoma and solid tumor cells	Inhibition of STAT phosphorylation	Significant	

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the biological activities of Sophoraflavanones are multifaceted, involving the modulation of several key signaling pathways. While specific pathways for **Sophoraflavanone H** are yet to be elucidated, extensive research on Sophoraflavanone G provides valuable insights.

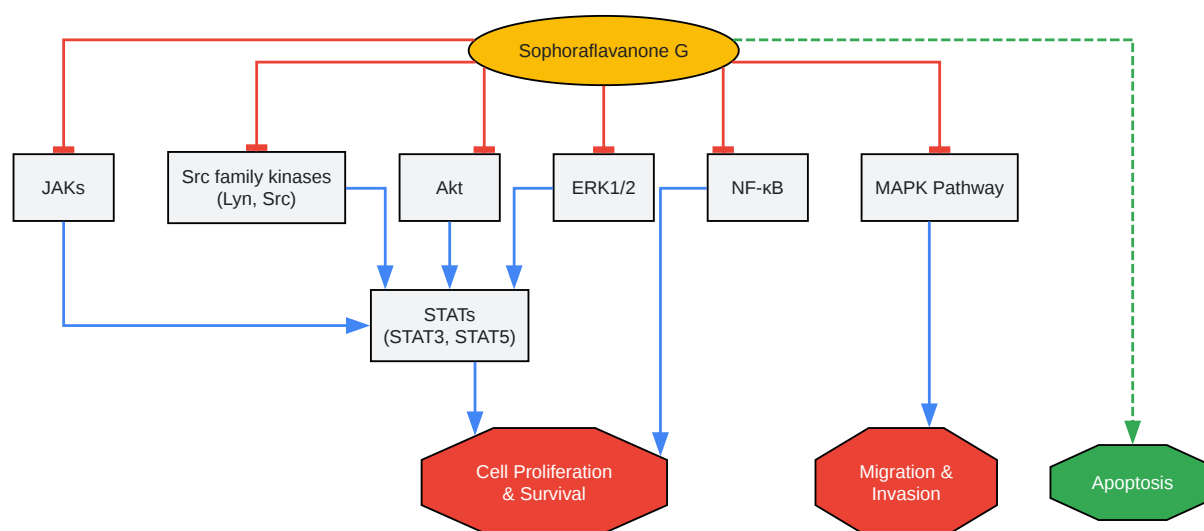
Anticancer Mechanisms

Sophoraflavanone G exerts its anticancer effects through the induction of apoptosis and inhibition of cell proliferation and migration. This is achieved by targeting upstream and downstream components of critical signaling cascades.

- **STAT Signaling:** Sophoraflavanone G inhibits the tyrosine phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5,

which are often aberrantly activated in cancer cells and play a crucial role in their survival and proliferation.[7][8]

- **Upstream Kinases:** The inhibition of STAT phosphorylation is mediated by the suppression of upstream kinases, including Janus kinases (JAKs), Src family kinases (e.g., Lyn and Src), Akt, and ERK1/2.[7]
- **MAPK Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated, with Sophoraflavanone G likely blocking this pathway to suppress migration and invasion of breast cancer cells.[6]
- **Apoptotic Pathway:** In triple-negative breast cancer cells, Sophoraflavanone G upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It also activates caspases (caspase-3, -8, and -9) and promotes the release of cytochrome c from mitochondria, all of which are key events in the apoptotic cascade.[6]
- **NF- κ B Signaling:** Sophoraflavanone G has also been shown to inhibit the Nuclear Factor-kappa B (NF- κ B) signaling pathway in multiple myeloma cells.[7]



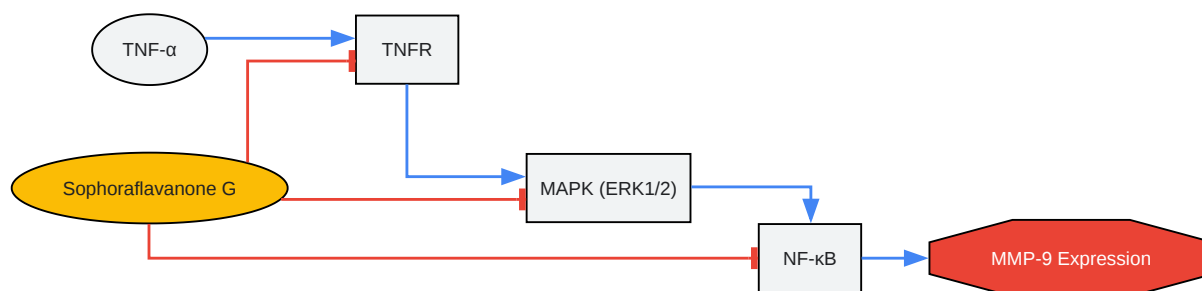
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Fig. 1: Anticancer signaling pathways modulated by Sophoraflavanone G.

Anti-inflammatory Mechanisms

Sophoraflavanone G demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators and pathways.

- **TNF- α -Induced MMP-9 Expression:** In brain microvascular endothelial cells, Sophoraflavanone G inhibits the expression of matrix metalloproteinase-9 (MMP-9) induced by tumor necrosis factor-alpha (TNF- α). This is achieved by attenuating the TNFR/MAPK (ERK1/2)/NF- κ B signaling cascade.[9]
- **Eicosanoid and Prostaglandin Production:** It also inhibits eicosanoid-generating enzymes and prostaglandin production, suggesting its potential in treating inflammatory skin conditions.[3]



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Fig. 2: Anti-inflammatory signaling pathway of Sophoraflavanone G.

Antimicrobial Mechanisms

The antimicrobial action of Sophoraflavanone G, particularly against MRSA, is primarily attributed to its ability to disrupt the bacterial cell membrane. Mechanistic studies indicate that it targets the bacterial membrane, leading to a loss of integrity and subsequent cell death.[10] It also interferes with energy metabolism and prevents biofilm formation.[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of Sophoraflavanones.

Antimicrobial Susceptibility Testing

- Broth Microdilution for MIC/MBC:
 - A two-fold serial dilution of the Sophoraflavanone is prepared in a 96-well plate with Mueller-Hinton Broth (MHB).[5]
 - Each well is inoculated with a standardized bacterial suspension (e.g., 10^6 CFU/mL).[5]
 - Plates are incubated for 24 hours at 37°C.[5]
 - 20 μ L of a triphenyl tetrazolium chloride (TTC) solution (5 mg/mL) is added to each well and incubated for an additional 1-2 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no color change.[5]
 - To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth are plated on nutrient agar and incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[4][5]

Cell Viability and Apoptosis Assays

- MTT Assay for Cell Viability:
 - Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and treated with various concentrations of Sophoraflavanone for a specified duration.[6]
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
- Flow Cytometry for Apoptosis:
 - Cells are treated with Sophoraflavanone.
 - Cells are harvested, washed, and resuspended in a binding buffer.
 - Cells are stained with Annexin V-FITC and Propidium Iodide (PI).
 - The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Western Blotting for Protein Expression

- Cells are treated with Sophoraflavanone and then lysed to extract total protein.
- Protein concentration is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, phosphorylated and total forms of signaling proteins).
- The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][11]



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Fig. 3: General experimental workflow for Western blotting.

Conclusion and Future Directions

Sophoraflavanone H represents a promising, yet understudied, natural product with potential applications in oncology and infectious disease. The available literature, though sparse, points towards its significant cytotoxic activity against tumor cells. The extensive research on its close analogue, Sophoraflavanone G, provides a strong foundation for predicting its biological activities and mechanisms of action, which likely involve the modulation of key signaling pathways such as STAT, MAPK, and NF- κ B.

Future research should focus on the following areas:

- **Isolation and Purification:** Development of efficient methods for the isolation and purification of **Sophoraflavanone H** from natural sources or through total synthesis to enable comprehensive biological evaluation.
- **Quantitative Biological Evaluation:** Systematic screening of **Sophoraflavanone H** against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity (e.g., IC₅₀, MIC, and MBC values).
- **Mechanistic Studies:** Elucidation of the specific molecular targets and signaling pathways modulated by **Sophoraflavanone H** to understand its mechanism of action.
- **In Vivo Studies:** Evaluation of the efficacy and safety of **Sophoraflavanone H** in preclinical animal models of cancer and infectious diseases.

A deeper understanding of the structure-activity relationships among different Sophoraflavanones will be invaluable for the rational design and development of new therapeutic agents based on this promising scaffold.

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